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Compound of Interest

Compound Name: Fullerene C70

Cat. No.: B051282 Get Quote

This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) for researchers, scientists, and drug development professionals working with

Fullerene C70 in electronic devices. Our goal is to help you diagnose and resolve common

stability issues encountered during your experiments.

Troubleshooting Guides
This section provides systematic approaches to troubleshoot common problems related to the

instability of Fullerene C70 in your electronic devices.

Issue 1: Rapid performance degradation of C70-based devices under ambient conditions.

Possible Causes:

Oxygen and Moisture Ingress: Fullerene C70 is susceptible to degradation in the presence

of oxygen and moisture, leading to the formation of oxides and other degradation byproducts

that can act as charge traps.

Photochemical Oxidation: Under illumination, the degradation process can be accelerated,

leading to photochemical oxidation of the C70 molecules.[1]

Troubleshooting Steps:
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Troubleshooting: Rapid Device Degradation

Device performance degrades rapidly Is the device properly encapsulated?

Yes
Yes

NoNo

Was the device fabricated and tested in an inert environment (e.g., glovebox)?

Implement a robust encapsulation strategy (e.g., glass-glass with epoxy, thin-film encapsulation).

Monitor device stability

Yes

Yes

NoNo

Consider interface passivation to reduce defect density at the C70 interface.

Fabricate and test devices in a nitrogen-filled glovebox with low oxygen and moisture levels.

Click to download full resolution via product page

Caption: Troubleshooting workflow for rapid device degradation.

Issue 2: Thermal instability leading to device failure at elevated temperatures.

Possible Causes:

Fullerene Crystallization: At elevated temperatures, fullerene molecules can crystallize,

leading to morphological changes in the active layer and a decrease in device performance.

[2]

Interdiffusion of Layers: High temperatures can promote the diffusion of materials between

different layers of the device, leading to short circuits or altered interfacial properties.

Intrinsic Thermal Decomposition: While C70 is more thermally stable than C60, it can still

undergo thermal-oxidative destruction at high temperatures.[3][4][5]

Troubleshooting Steps:
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Troubleshooting: Thermal Instability

Device fails at elevated temperatures Is the operating temperature within the material's stable range?

Yes

Yes

NoNo

Consider adding a small amount of neat C70 to inhibit crystallization of fullerene derivatives (e.g., PCBM).

Reduce operating temperature or implement active cooling.

Re-evaluate thermal stability

Incorporate C70 into a polymer matrix with high thermal stability (e.g., polyimide).

Click to download full resolution via product page

Caption: Troubleshooting workflow for thermal instability.

Frequently Asked Questions (FAQs)
Q1: What are the primary degradation mechanisms for Fullerene C70 in electronic devices?

A1: The primary degradation mechanisms for Fullerene C70 include:

Photochemical Degradation: Exposure to light, especially in the presence of oxygen, can

lead to the photo-oxidation of C70, creating trap states that hinder charge transport.[1]

Thermal Degradation: High temperatures can cause morphological changes, such as the

crystallization of fullerene derivatives, and can lead to thermal-oxidative destruction.[2][3]

C70 fullerite is generally more thermally stable than C60 fullerite by approximately 150°C.[4]

[5]

Environmental Degradation: Interaction with atmospheric components like moisture and

oxygen can lead to the chemical degradation of C70, affecting the electronic properties of the

material.

Q2: How can I improve the stability of my C70-based device?

A2: Several strategies can be employed to enhance the stability of C70-based devices:
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Encapsulation: This is a crucial step to protect the device from ambient oxygen and moisture.

[6] Common methods include glass-glass encapsulation with UV-curable epoxy or the use of

flexible barrier films.[6]

Interface Passivation: Introducing a passivation layer at the interface between the C70 layer

and adjacent layers can reduce defects and suppress interfacial recombination.[7][8]

Ultrathin polymer-fullerene blend films have been shown to be effective for this purpose.[7]

Additives and Blends: Incorporating C70 into a stable polymer matrix, such as polyimide, can

improve its thermal-oxidative stability.[3] Adding a small percentage of pristine C70 to a

fullerene-derivative active layer can also suppress thermal degradation by inhibiting

crystallization.[2]

Use of Fullerene Derivatives: Functionalizing the fullerene core with specific chemical groups

can improve its stability and processability.[9][10]

Q3: What is the effect of adding pristine C70 to a PCBM-based active layer?

A3: Adding a small amount (e.g., 5.0% w/w with respect to PCBM) of pristine C70 to a

PPDT2FBT:PC61BM bulk-heterojunction has been shown to suppress thermal degradation at

120°C.[2] Unlike C60, which can act as a nucleating agent and induce the formation of many

small crystals, C70 appears to inhibit crystal formation and growth, leading to improved thermal

stability.[2]

Q4: What are some common characterization techniques to assess C70 stability?

A4: To evaluate the stability of your C70-based devices, you can perform the following

characterizations:

Electrical Performance Monitoring: Track key device parameters such as power conversion

efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor

(FF) over time under specific stress conditions (e.g., continuous illumination, elevated

temperature).[11]

Spectroscopic Analysis: Techniques like UV-visible absorption spectroscopy and X-ray

photoelectron spectroscopy (XPS) can be used to monitor chemical changes in the C70 film.
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Microscopy: Scanning electron microscopy (SEM) and atomic force microscopy (AFM) can

reveal morphological changes, such as fullerene crystallization, on the surface of the active

layer.

Quantitative Data Summary
Enhancement
Strategy

Device
Structure/Mate
rial

Stress
Condition

Stability
Improvement

Reference

Interface

Passivation

Perovskite/TiO2

with

PMMA:PCBM

passivation layer

-

Voc increase of

up to 80 mV,

steady-state

PCE of 20.4%

[7]

Polymer Matrix
Polyimide films

with C70

Thermal-

oxidative

degradation

Onset of

destruction

temperature

increased by 15-

25°C compared

to unmodified

polymer

[3]

Pristine

Fullerene

Additive

PPDT2FBT:PC6

1BM with 5%

w/w C70

120°C thermal

aging

Suppressed

thermal

degradation

compared to the

binary blend

[2]

Encapsulation

cHBC/C70 and

TBF/C70 bilayer

solar cells

Continuous one-

sun illumination

at 50°C

Extended

operational

lifetime with

extrapolated T80

of >3000 h for

some

encapsulated

devices

[11]

Experimental Protocols
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Protocol 1: Interface Passivation using a Polymer-Fullerene Blend

This protocol is adapted from a method to passivate the perovskite/electron transport layer

interface.[7]

Materials:

Poly(methyl methacrylate) (PMMA)

[2][2]-Phenyl-C61-butyric acid methyl ester (PCBM)

Chlorobenzene (anhydrous)

Substrates with perovskite/mesoporous-TiO2 films

Procedure:

Prepare a stock solution of PMMA in chlorobenzene (e.g., 1 mg/mL).

Prepare a stock solution of PCBM in chlorobenzene (e.g., 10 mg/mL).

Create a PMMA:PCBM blend solution by mixing the stock solutions to achieve the desired

ratio (e.g., 1:1 by weight). The final concentration should be low to form an ultrathin layer.

In an inert atmosphere (e.g., a nitrogen-filled glovebox), spin-coat the PMMA:PCBM blend

solution onto the perovskite/mesoporous-TiO2 substrate. A typical spin-coating program

would be 4000 rpm for 30 seconds.

Anneal the substrate at a moderate temperature (e.g., 100°C) for a short duration (e.g., 10

minutes) to remove the solvent and form a uniform passivation layer.

Proceed with the deposition of the subsequent layers of your device.
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Experimental Workflow: Interface Passivation

Prepare PMMA and PCBM stock solutions Mix stock solutions to create PMMA:PCBM blend Spin-coat the blend solution onto the substrate in an inert atmosphere Anneal the substrate to form the passivation layer Deposit subsequent device layers Device fabrication complete

Click to download full resolution via product page

Caption: Workflow for interface passivation with a polymer-fullerene blend.

Protocol 2: Encapsulation of C70-based Devices

This protocol describes a general method for encapsulating devices for improved stability.[6]

Materials:

Glass slides (cleaned)

UV-curable epoxy resin

Desiccant (optional, can be integrated into the epoxy)

UV lamp

Device to be encapsulated

Procedure:

Work in a clean, dry environment (e.g., a glovebox) to minimize exposure to moisture and

oxygen.

Place the fabricated device on a clean surface.

Apply a bead of UV-curable epoxy around the perimeter of the active area of the device.

Ensure there are no gaps in the epoxy bead to create a hermetic seal.

Carefully place a clean glass slide on top of the epoxy, ensuring not to trap any air bubbles.
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Gently press the top glass slide to spread the epoxy and create a uniform seal.

Expose the encapsulated device to a UV lamp for the time specified by the epoxy

manufacturer to cure the resin.

After curing, the device is encapsulated and protected from the ambient environment.

Experimental Workflow: Device Encapsulation

Work in a clean, dry environment Apply UV-curable epoxy around the device active area Place a top glass slide over the epoxy Cure the epoxy with a UV lamp Device encapsulated

Click to download full resolution via product page

Caption: Workflow for device encapsulation using UV-curable epoxy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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